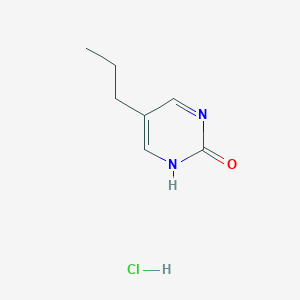
5-Propylpyrimidin-2-ol hydrochloride
Overview
Description
5-Propylpyrimidin-2-ol hydrochloride is a synthetic compound . It has a CAS number of 1992996-57-2 and a molecular formula of C7H11ClN2O . Its molecular weight is 174.63 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Propylpyrimidin-2-ol hydrochloride consists of a pyrimidine ring with a propyl group and a hydroxyl group attached .Scientific Research Applications
Photoluminescence and Electrocatalytic Properties
5-Propylpyrimidin-2-ol hydrochloride and related compounds have been studied for their photoluminescence and electrocatalytic properties. For example, research on subnanometer-sized copper nanoclusters protected by 2-mercapto-5-n-propylpyrimidine demonstrated luminescence and high electrocatalytic activity in oxygen electoreduction (Wei et al., 2011).
Antimicrobial Activity
Pyrimidine derivatives, including those related to 5-Propylpyrimidin-2-ol hydrochloride, have been synthesized and evaluated for antimicrobial activity. A study showed that multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines exhibited mild to moderate antimicrobial activity against various pathogenic bacteria and fungi (Gupta et al., 2014).
Synthesis of Novel Pyrimidine Derivatives
Novel pyrimidine derivatives, such as 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones, have been synthesized for potential use as antimicrobial agents. These compounds have shown effectiveness against various bacterial and fungal strains (Attia et al., 2013).
Antiviral Activity
Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to 5-Propylpyrimidin-2-ol hydrochloride, has revealed their potential in inhibiting retrovirus replication in cell culture. This suggests a possible application in the development of antiviral drugs (Hocková et al., 2003).
Supramolecular Assembly
The ability of pyrimidine derivatives to form supramolecular structures, such as the assembly of zinc porphyrins, indicates potential applications in materials science and nanotechnology. This includes the construction of light-harvesting systems (Balaban et al., 2003).
properties
IUPAC Name |
5-propyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-3-6-4-8-7(10)9-5-6;/h4-5H,2-3H2,1H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNSQXWQLPPEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylpyrimidin-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



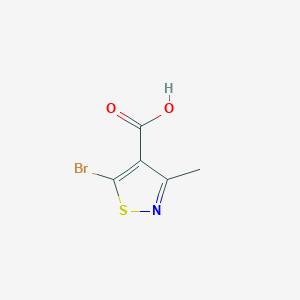
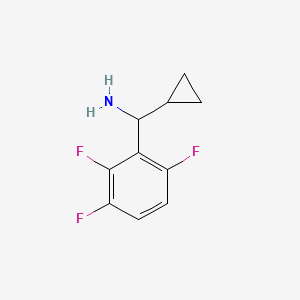
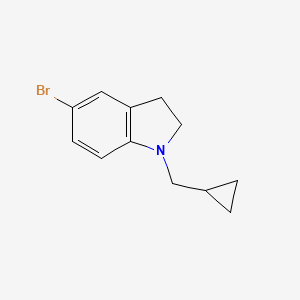
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)
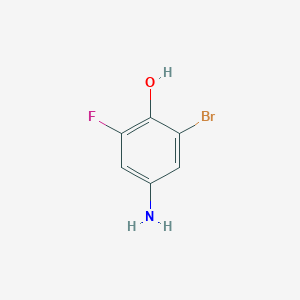
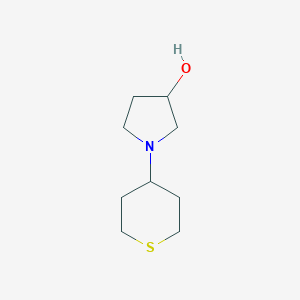
![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
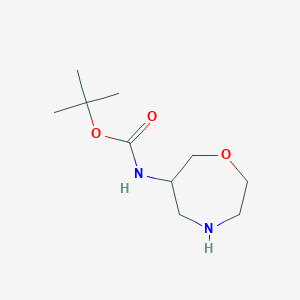
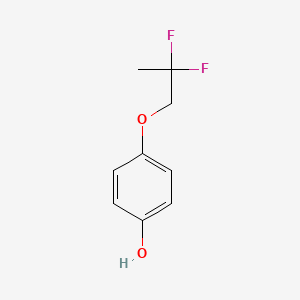
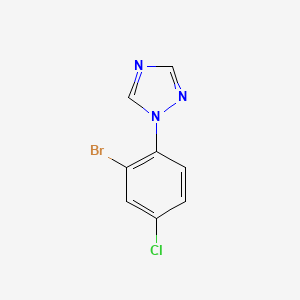
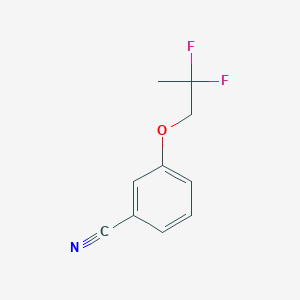
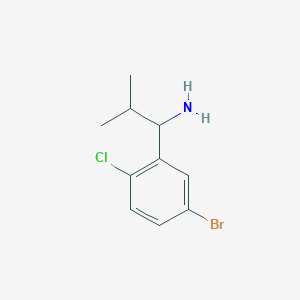
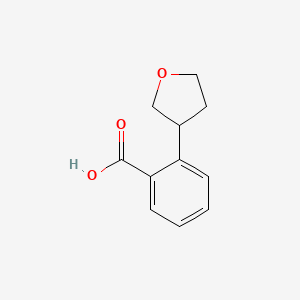
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)